Phenolphthalein disulfate potassium salt hydrate Phenolphthalein disulfate potassium salt hydrate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13548617
InChI: InChI=1S/C20H16O11S2.3K.H2O/c21-19(22)17-3-1-2-4-18(17)20(23,13-5-9-15(10-6-13)30-32(24,25)26)14-7-11-16(12-8-14)31-33(27,28)29;;;;/h1-12,23H,(H,21,22)(H,24,25,26)(H,27,28,29);;;;1H2/q;3*+1;/p-3
SMILES: C1=CC=C(C(=C1)C(=O)[O-])C(C2=CC=C(C=C2)OS(=O)(=O)[O-])(C3=CC=C(C=C3)OS(=O)(=O)[O-])O.O.[K+].[K+].[K+]
Molecular Formula: C20H15K3O12S2
Molecular Weight: 628.8 g/mol

Phenolphthalein disulfate potassium salt hydrate

CAS No.:

Cat. No.: VC13548617

Molecular Formula: C20H15K3O12S2

Molecular Weight: 628.8 g/mol

* For research use only. Not for human or veterinary use.

Phenolphthalein disulfate potassium salt hydrate -

Specification

Molecular Formula C20H15K3O12S2
Molecular Weight 628.8 g/mol
IUPAC Name tripotassium;2-[hydroxy-bis(4-sulfonatooxyphenyl)methyl]benzoate;hydrate
Standard InChI InChI=1S/C20H16O11S2.3K.H2O/c21-19(22)17-3-1-2-4-18(17)20(23,13-5-9-15(10-6-13)30-32(24,25)26)14-7-11-16(12-8-14)31-33(27,28)29;;;;/h1-12,23H,(H,21,22)(H,24,25,26)(H,27,28,29);;;;1H2/q;3*+1;/p-3
Standard InChI Key ANNXSRCLBOSUSB-UHFFFAOYSA-K
SMILES C1=CC=C(C(=C1)C(=O)[O-])C(C2=CC=C(C=C2)OS(=O)(=O)[O-])(C3=CC=C(C=C3)OS(=O)(=O)[O-])O.O.[K+].[K+].[K+]
Canonical SMILES C1=CC=C(C(=C1)C(=O)[O-])C(C2=CC=C(C=C2)OS(=O)(=O)[O-])(C3=CC=C(C=C3)OS(=O)(=O)[O-])O.O.[K+].[K+].[K+]

Introduction

Chemical Identity and Nomenclature

Systematic Naming and Synonyms

The IUPAC name for this compound is tripotassium 2-{hydroxybis[4-(sulfonatooxy)phenyl]methyl}benzoate hydrate . It is alternatively described as phenolphthalein disulfate tripotassium salt trihydrate or dipotassium 1-oxo-3H-isobenzofuran-3,3-diylbis(p-phenylene) bis(sulphate) . Such naming variations reflect differences in hydration states or salt stoichiometry.

CAS Registry and Molecular Formulas

Two primary CAS numbers are associated with this compound:

  • 62625-16-5: Corresponds to the tripotassium salt trihydrate form .

  • 52322-16-4: Linked to a dipotassium variant with the formula C20H15KO10S2\text{C}_{20}\text{H}_{15}\text{KO}_{10}\text{S}_{2} and a molar mass of 518.55 g/mol .

The molecular formula discrepancy arises from the number of potassium ions (K+\text{K}^+) and hydration (H2O\text{H}_{2}\text{O}) molecules. For the tripotassium hydrate, the charge balance involves three K+\text{K}^+ ions neutralizing two sulfonate (SO3\text{SO}_{3}^{-}) groups and one benzoate (COO\text{COO}^{-}) group .

Structural Characteristics

Core Architecture

The compound retains the phenolphthalein backbone, featuring a central isobenzofuranone ring substituted with two 4-sulfonatooxyphenyl groups (Fig. 1) . The sulfate esters at the para positions of the phenyl rings enhance hydrophilicity, while potassium ions stabilize the negative charges.

Figure 1: 2D structure of phenolphthalein disulfate potassium salt hydrate .

SMILES: [K+].[K+].[K+].OC(C1=CC=C(OS([O])(=O)=O)C=C1)(C1=CC=C(OS([O])(=O)=O)C=C1)C1=CC=CC=C1C([O])=O\text{SMILES: } [\text{K}^+].[\text{K}^+].[\text{K}^+].\text{OC}(\text{C}_1=\text{CC}=\text{C}(\text{OS}([\text{O}^-])(=O)=O)\text{C}=\text{C}_1)(\text{C}_1=\text{CC}=\text{C}(\text{OS}([\text{O}^-])(=O)=O)\text{C}=\text{C}_1)\text{C}_1=\text{CC}=\text{CC}=\text{C}_1\text{C}([\text{O}^-])=O

Synthesis and Production

Historical Synthesis

Early synthetic routes, as described by Bassett and Bagnall (1924), involved sulfonation of phenolphthalein followed by neutralization with potassium hydroxide . The process yields either di- or tripotassium salts depending on reaction stoichiometry:

Phenolphthalein+2H2SO4Phenolphthalein disulfate+2H2O\text{Phenolphthalein} + 2\text{H}_2\text{SO}_4 \rightarrow \text{Phenolphthalein disulfate} + 2\text{H}_2\text{O} Phenolphthalein disulfate+3KOHTripotassium salt+3H2O\text{Phenolphthalein disulfate} + 3\text{KOH} \rightarrow \text{Tripotassium salt} + 3\text{H}_2\text{O}

Modern Refinements

Contemporary methods emphasize controlled sulfonation using sulfur trioxide complexes and anhydrous conditions to minimize hydrolysis . The hydrate form is obtained through recrystallization from aqueous ethanol .

Physical and Chemical Properties

Thermal Stability

  • Melting Point: 230°C (decomposition) .

  • Storage: Recommended at −20°C to prevent degradation .

Solubility Profile

SolventSolubility
WaterSlightly soluble
EthanolModerately soluble
DMSOInsoluble

The limited aqueous solubility (≈1–5 mg/mL) necessitates alkaline buffers for dissolution in biological assays .

Spectroscopic Data

  • UV-Vis: Absorption maxima at 270 nm (benzoate) and 550 nm (protonated sulfonate) .

  • IR: Peaks at 1180 cm1^{-1} (S=O\text{S=O}) and 1600 cm1^{-1} (aromatic C=C) .

Applications in Research

Biochemical Assays

The compound’s sulfate groups act as enzyme substrates, particularly in sulfatase activity assays . Its use in "fortuberculousresearch" suggests utility in mycobacterial studies, possibly detecting sulfatase-producing pathogens.

pH-Indicating Properties

While less common than phenolphthalein, the disulfate salt exhibits a pH-dependent color change (colorless to pink) above pH 8.2, albeit with reduced intensity due to electron-withdrawing sulfonates .

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